molecular formula C8H4ClF3O2 B11817268 2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid

2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B11817268
M. Wt: 224.56 g/mol
InChI Key: VAJVTFIIZYGLGP-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with two fluorine atoms attached to the acetic acid moiety

Preparation Methods

The synthesis of 2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzene with difluoroacetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

2-(2-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid can be compared with other similar compounds such as:

    2-Chloro-3-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in the functional group attached to the ring.

    2-Fluoro-3-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of the difluoroacetic acid moiety.

    2,2-Difluoroacetic acid: Lacks the phenyl ring and substituents, providing a simpler structure for comparison. The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4ClF3O2/c9-6-4(2-1-3-5(6)10)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

VAJVTFIIZYGLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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